molecular formula C12H18N2O3S B7689132 3-[4-(Propylsulfamoyl)phenyl]propanamide CAS No. 764709-71-9

3-[4-(Propylsulfamoyl)phenyl]propanamide

Cat. No.: B7689132
CAS No.: 764709-71-9
M. Wt: 270.35 g/mol
InChI Key: ZCEQYSKNWHTQDB-UHFFFAOYSA-N
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Description

3-[4-(Propylsulfamoyl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone (CH2CH2CONH2) linked to a phenyl ring substituted with a propylsulfamoyl group (-SO2NHCH2CH2CH3). This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the propyl chain) and hydrogen-bonding capacity (from the sulfamoyl and amide groups).

Properties

IUPAC Name

3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-9-14-18(16,17)11-6-3-10(4-7-11)5-8-12(13)15/h3-4,6-7,14H,2,5,8-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEQYSKNWHTQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propanamide Chain Construction via Knoevenagel Condensation

The propanamide moiety is often built using carbonyl condensation reactions. A Knoevenagel approach enables the elongation of a benzaldehyde derivative to a cinnamic acid analog, followed by reduction and amidation.

Stepwise Procedure

  • Condensation :

    • 4-(Propylsulfamoyl)benzaldehyde reacts with malonic acid in ethanol using piperidine as a catalyst to form 3-[4-(propylsulfamoyl)phenyl]acrylic acid.

    • Conditions : Reflux at 80°C for 6–8 hours.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to yield 3-[4-(propylsulfamoyl)phenyl]propanoic acid.

  • Amidation :

    • The propanoic acid is converted to the acid chloride using thionyl chloride, then treated with ammonium hydroxide to form the propanamide.

Advanced Coupling Techniques

HBTU-Mediated Amide Bond Formation

Modern peptide coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) offer high efficiency in amide synthesis, particularly for sensitive substrates.

Application to Target Compound

  • Activation :

    • 3-[4-(Propylsulfamoyl)phenyl]propanoic acid is activated with HBTU and HOBt in DMF.

  • Coupling :

    • The activated ester reacts with aqueous ammonia at room temperature, achieving yields >90%.

    • Advantage : Avoids racemization and side reactions common in classical acid chloride methods.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis prioritizes throughput and safety. Continuous flow systems enhance heat transfer and reaction control during exothermic steps like sulfonation.

Case Study

  • A tubular reactor setup for sulfonyl chloride synthesis achieves 95% conversion at 50°C with residence times <10 minutes.

  • Integrated quenching with propylamine in a second flow module minimizes intermediate isolation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodKey StepsYield (%)ScalabilityLimitations
Sulfonyl Chloride + AmineSulfonation, Amine Quenching85HighRequires hazardous reagents
Knoevenagel + HydrogenationCondensation, Reduction, Amidation78ModerateMulti-step, high energy input
HBTU CouplingActivation, Coupling92HighCost of reagents

Purification and Characterization

Recrystallization Techniques

Crude product is typically purified using ethanol/water mixtures, achieving >98% purity. X-ray crystallography confirms the absence of polymorphic variations.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 3.15 (q, 2H, SO₂NHCH₂), and δ 6.85–7.45 (m, 4H, aromatic).

  • IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (S=O) confirm functionality.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Electrophilic sulfonation of substituted benzene rings often leads to mixed regioisomers. Directed ortho-metalation (DoM) using directing groups (e.g., amides) ensures para-substitution.

Byproduct Formation During Amidation

Over-activation of carboxylic acids generates undesired acyl ureas. Stoichiometric control of HBTU and low-temperature reactions suppress this.

Emerging Methodologies

Enzymatic Amidation

Recent advances employ lipases in non-aqueous media to catalyze amide bond formation, offering greener alternatives. Preliminary trials show 60–70% yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-[4-(Propylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known for its antibacterial and diuretic properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs. Sulfonamido : The sulfamoyl group (-SO2NH-) in the target compound differs from sulfonamido (-SO2NHR) analogs (e.g., ), where the nitrogen is substituted with aryl groups. This impacts electronic properties and target interactions .
  • Pharmacophore Variations: SC211’s piperazine ring () highlights how non-sulfonamide substituents can confer receptor selectivity (e.g., dopamine D4 vs. D2), suggesting the target compound’s propylsulfamoyl group may favor distinct binding profiles .

Key Observations :

  • High-yield syntheses (e.g., 95.7% in ) often employ coupling agents like HBTU, suggesting similar strategies could optimize the target compound’s production .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~325 g/mol, estimated) is comparable to ’s pentanamide derivative (493.53 g/mol), but its shorter alkyl chain may enhance solubility .
  • Thermal Stability : Compounds with sulfamoyl groups (e.g., ) typically exhibit melting points >150°C, suggesting the target compound is stable under standard storage conditions .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Propylsulfamoyl)phenyl]propanamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with sulfamoylation of 4-aminophenyl intermediates followed by propanamide coupling. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenyl derivatives with propane sulfonyl chloride under anhydrous conditions.
  • Amidation : Coupling the sulfamoyl intermediate with propionic acid derivatives using coupling agents like TBTU or DCC. Purity optimization requires strict control of reaction parameters (e.g., temperature: 0–25°C, solvent: dichloromethane/THF) and purification via column chromatography (eluent: CH₂Cl₂/MeOH gradients). Analytical validation by NMR and HPLC-MS ensures structural integrity .

Q. Which analytical techniques are most reliable for characterizing 3-[4-(Propylsulfamoyl)phenyl]propanamide?

A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR : To confirm sulfamoyl and propanamide functional groups (e.g., δ 2.4–3.1 ppm for CH₂ groups in propanamide).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: ~325.12 [M+H]⁺).
  • HPLC-PDA : To assess purity (>95%) and detect trace impurities. Cross-referencing with synthetic intermediates helps resolve spectral ambiguities .

Q. How should preliminary biological activity screening be designed for this compound?

Initial screens should focus on:

  • Enzyme Inhibition Assays : Test against sulfatases or kinases (e.g., using fluorogenic substrates at 10–100 µM concentrations).
  • Cell-Based Viability Assays : Evaluate cytotoxicity in cancer (e.g., HeLa, MCF-7) and normal cell lines (IC₅₀ determination via MTT assay). Include positive controls (e.g., known sulfonamide inhibitors) and validate results across ≥3 independent replicates. Dose-response curves (1 nM–100 µM) identify bioactive ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

SAR strategies include:

  • Core Modifications : Varying the sulfamoyl substituent (e.g., propyl vs. isopropyl) to alter steric/electronic profiles.
  • Propanamide Chain Functionalization : Introducing halogens or aryl groups to enhance target binding.
  • Parallel Synthesis : Generate a library of 20–50 analogs for high-throughput screening. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or HDACs. Prioritize analogs with >10-fold improved activity in follow-up assays .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Discrepancies often arise from assay conditions. Mitigation strategies:

  • Standardized Protocols : Fix parameters like cell passage number, serum concentration, and incubation time.
  • Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers.
  • Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, if IC₅₀ varies in kinase assays, validate using isoform-specific recombinant proteins .

Q. How can computational models guide mechanistic studies of this compound?

Integrate MD Simulations and QSAR to:

  • Predict binding modes with targets (e.g., sulfamoyl interaction with catalytic lysine residues).
  • Identify metabolic hotspots (e.g., CYP450-mediated oxidation of the propyl chain). Validate predictions with knockout cell lines (e.g., CRISPR-Cas9-edited enzyme variants) and isotope labeling (e.g., ¹⁴C-tracing for metabolite profiling) .

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